1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one
Description
1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one is a fluorinated ketone derivative featuring a 1,3-dioxolane ring fused to a pentafluorobutane backbone. The compound combines the electron-withdrawing effects of five fluorine atoms with the steric and electronic influence of the dioxolane moiety, making it a unique candidate for applications in pharmaceuticals, agrochemicals, and materials science. The dioxolane ring enhances solubility in polar solvents, while the pentafluoro group contributes to thermal stability and resistance to metabolic degradation .
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5O3/c8-6(9,7(10,11)12)4(13)3-5-14-1-2-15-5/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOJRAAAYWQIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of molecular sieves or orthoesters can also aid in the effective removal of water during the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents like NaBH₄ or LiAlH₄.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: NaBH₄, LiAlH₄, H₂/Ni, Zn/HCl.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Organic Synthesis
1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one is utilized as an intermediate in organic synthesis. Its fluorinated nature allows it to participate in various reactions that are essential for the development of pharmaceuticals and agrochemicals. For instance:
- Fluorination Reactions : The presence of fluorine enhances the electrophilic character of the molecule, making it a valuable reagent in fluorination processes.
- Michael Addition Reactions : It can serve as an electrophile in Michael addition reactions with nucleophiles to form carbon-carbon bonds, crucial for constructing complex organic molecules.
Material Science
The compound has potential applications in the development of advanced materials due to its unique properties:
- Electrolyte Additive : It has been explored as an electrolyte additive in lithium-ion batteries. The incorporation of this compound can improve the formation of a stable solid electrolyte interphase (SEI), enhancing battery performance by increasing cycling efficiency and discharge capacity retention .
Pharmaceuticals
The compound's ability to modify biological activity through fluorination makes it a candidate for drug development:
- Bioactive Compounds : Fluorinated compounds often exhibit altered pharmacokinetics and increased metabolic stability. Thus, derivatives of this compound may lead to the discovery of new therapeutic agents.
Case Studies
Mechanism of Action
The mechanism by which 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one exerts its effects involves its ability to act as a protecting group for carbonyl compounds. The compound forms stable cyclic acetals or ketals, which can be deprotected under acidic conditions to release the original carbonyl compound . This property makes it valuable in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, emphasizing differences in substituents, physical properties, and reactivity:
Structural and Functional Analysis
- Dioxolane vs. Aromatic Substitutions : The dioxolane ring in the target compound improves polar solubility compared to aromatic analogs like 1-(3,4-dimethoxyphenyl)-3,3,4,4,4-pentafluorobutan-2-one, which exhibit greater hydrophobicity due to their aromatic systems .
- Fluorination Effects : All compounds share the pentafluoro group, which reduces basicity and enhances oxidative stability. However, the absence of bromine or chlorine in the target compound reduces its reactivity toward nucleophilic substitution compared to 1,1-dibromo-3,3,4,4,4-pentafluorobutan-2-one .
- Functional Group Interplay: The ketone group in the target compound and its analogs enables participation in condensation reactions, while the alcohol derivative (3,3,4,4,4-pentafluoro-2-butanol) is more suited for esterification or etherification .
Biological Activity
The compound 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one is a member of the dioxolane family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a dioxolane ring structure that is substituted with a pentafluorobutane moiety. This unique structure may influence its biological interactions and efficacy.
Biological Activity Overview
Research has demonstrated that compounds containing the 1,3-dioxolane moiety exhibit a broad spectrum of biological activities including:
- Antibacterial Activity : Several studies have reported significant antibacterial effects against various strains of bacteria.
- Antifungal Activity : The antifungal properties of these compounds have also been documented extensively.
Antibacterial Activity
In a study evaluating the antibacterial effects of various 1,3-dioxolanes, it was found that compounds similar to this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL depending on the specific structure and substituents present .
Table 1: Antibacterial Activity of Related Dioxolanes
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Compound A (similar structure) | S. aureus | 625 |
| Compound B (similar structure) | E. faecalis | 1250 |
| Compound C (similar structure) | P. aeruginosa | 500 |
Antifungal Activity
The antifungal properties of dioxolane derivatives have been particularly notable against Candida albicans. In one study, nearly all tested dioxolanes showed significant antifungal activity except for one variant . The effectiveness often correlates with the presence of specific functional groups attached to the dioxolane ring.
Table 2: Antifungal Activity of Dioxolanes
| Compound | Fungus Tested | MIC (µg/mL) |
|---|---|---|
| Compound A | C. albicans | 250 |
| Compound B | C. albicans | 500 |
Case Studies
- Synthesis and Testing : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for their biological activities. The results indicated that many derivatives displayed excellent antifungal activity against C. albicans, while some showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Comparative Analysis : A comparative study highlighted that variations in substituents on the dioxolane ring significantly impacted both antibacterial and antifungal activities. For instance, compounds with halogen substitutions demonstrated enhanced potency compared to their non-halogenated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
